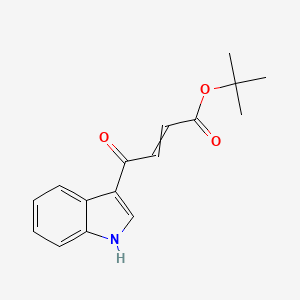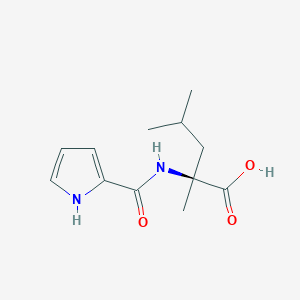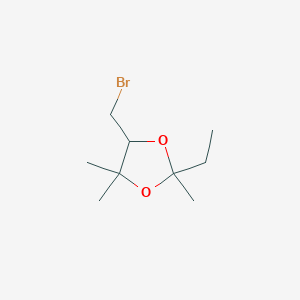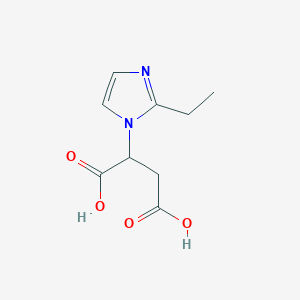
2-Oxo-2-phenylethyl octadec-10-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl octadec-10-ynoate is a chemical compound that belongs to the class of acetylenic fatty esters It is characterized by the presence of a phenyl group attached to an oxoethyl group, which is further connected to an octadec-10-ynoate chain
Preparation Methods
The synthesis of 2-Oxo-2-phenylethyl octadec-10-ynoate typically involves the reaction of methyl octadec-9-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate, as well as hydroxy-keto and dihydroxy derivatives . The reaction conditions are carefully controlled to achieve the desired product with high specificity.
Chemical Reactions Analysis
2-Oxo-2-phenylethyl octadec-10-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide, tert-butyl hydroperoxide, and other oxidizing agents. The major products formed from these reactions include mono-keto, hydroxy-keto, and dihydroxy derivatives . These reactions are typically carried out under controlled conditions to ensure the formation of specific products.
Scientific Research Applications
2-Oxo-2-phenylethyl octadec-10-ynoate has several applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential biological activities and interactions with various molecular targets. Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-10-ynoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which can undergo further chemical transformations. These intermediates can interact with various biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
2-Oxo-2-phenylethyl octadec-10-ynoate can be compared with other similar compounds, such as methyl 8-oxo- and 11-oxo-octadec-9-ynoate, and methyl 8-hydroxy-11-oxo-octadec-9-ynoate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90144-65-3 |
|---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
phenacyl octadec-10-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-7,10-15,19,22-23H2,1H3 |
InChI Key |
DGDJRGNWPRIEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)

![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)


![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)




![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)

